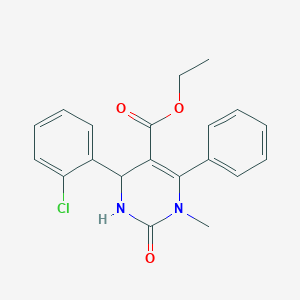
Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Pathway Influences
The compound exhibits significant behavior in reaction mechanisms, particularly when interacting with thiophenolates. Studies have demonstrated its role in ring expansion versus nucleophilic substitution, showcasing the compound's versatility in organic synthesis. The reaction pathway can be strongly influenced by the basicity-nucleophilicity of the reaction media, suggesting its potential in designing specific chemical reactions for desired outcomes (Fesenko et al., 2010).
Novel Synthesis Processes
Research has highlighted innovative synthesis processes involving this compound, leading to the creation of novel tricyclic compounds through base-promoted cascade transformations. This underscores its utility in developing new molecules with potential applications in various fields, from materials science to pharmaceuticals (Shutalev et al., 2008).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been explored, providing insights into their molecular configurations and potential for further chemical modifications. Such structural analyses are crucial for understanding the physical and chemical properties of new compounds, facilitating their application in more targeted scientific endeavors (Yang, 2009).
Docking Studies and Pharmaceutical Evaluations
While direct applications in drug development are not the focus here, the compound's role in the synthesis of pyrimidine derivatives for docking studies and pharmaceutical evaluations cannot be overlooked. These studies contribute to a deeper understanding of molecular interactions, which is essential in various scientific domains, including medicinal chemistry (Shafiq et al., 2020).
Physicochemical Properties Analysis
Investigations into the compound's physicochemical properties, such as density, viscosity, and ultrasonic properties, provide valuable data for its application in material science and engineering. Understanding these properties can lead to the development of new materials with specific characteristics tailored for particular uses (Bajaj & Tekade, 2014).
Larvicidal Activity Studies
The compound has been studied for its larvicidal activity against certain species, indicating its potential use in pest control and public health applications. By synthesizing and testing derivatives, researchers can identify compounds with effective bioactivities, contributing to the development of safer and more efficient insecticides (Bairagi et al., 2018).
Propiedades
IUPAC Name |
ethyl 6-(2-chlorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVGEZECRYKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


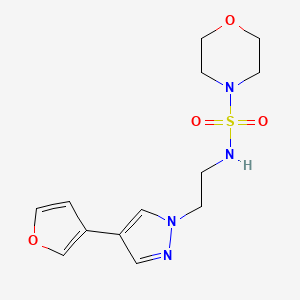
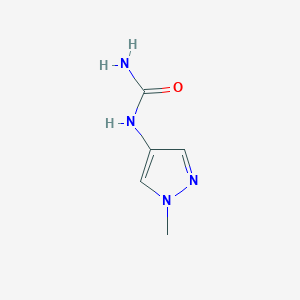
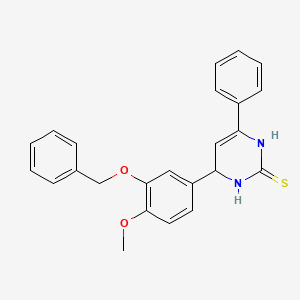

![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)
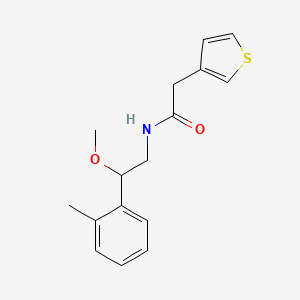

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2849786.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849790.png)
![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)
![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2849793.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)